molecular formula C15H16N2O5S B2971941 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid CAS No. 565166-70-3

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid

Cat. No. B2971941
CAS RN: 565166-70-3
M. Wt: 336.36
InChI Key: GUNHNFJLHHGFNP-UHFFFAOYSA-N
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Description

“4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C15H16N2O5S and a molecular weight of 336.37 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O5S/c1-22-13-6-5-11 (15 (18)19)10-14 (13)23 (20,21)17-9-7-12-4-2-3-8-16-12/h2-6,8,10,17H,7,9H2,1H3, (H,18,19) . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The predicted pKa values are 3.92 and 5.21 . The exact melting and boiling points are not provided in the search results.

Scientific Research Applications

Anti-Tubercular Agents

This compound has been explored for its potential as an anti-tubercular agent. Derivatives of pyrazinamide, a first-line drug for tuberculosis, have shown that analogues can exhibit higher anti-TB activity . The design and synthesis of related compounds aim to find more effective treatments against Mycobacterium tuberculosis, especially in the face of multi-drug resistant strains.

Anti-Fibrosis Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anti-fibrotic activities . These studies are crucial in the development of new treatments for diseases like idiopathic pulmonary fibrosis, where the inhibition of collagen expression and hydroxyproline content is a key therapeutic strategy.

Proteomics Research

The compound is used in proteomics research, where it may serve as a precursor or an intermediate in the synthesis of complex molecules . Its properties can be utilized to study protein interactions and functions, which is fundamental in understanding cellular processes and disease mechanisms.

Pharmacological Research

In pharmacology, derivatives of this compound are used in the preparation of molecules with potential activity against leukemia, particularly chronic myelogenous leukemia . This research is vital for developing new drugs that can target cancer cells more effectively.

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-22-13-6-5-11(15(18)19)10-14(13)23(20,21)17-9-7-12-4-2-3-8-16-12/h2-6,8,10,17H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNHNFJLHHGFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid

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